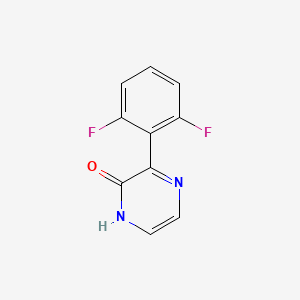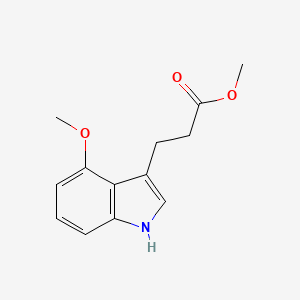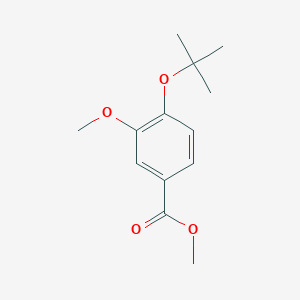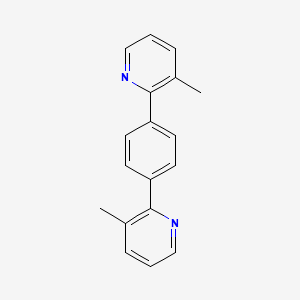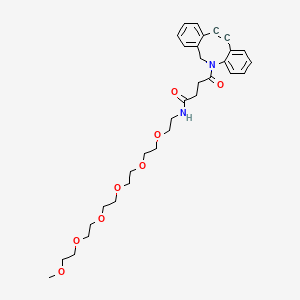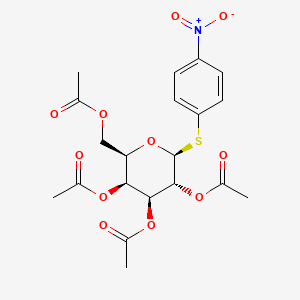
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrahydropyran ring, a trimethylsilyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, often using trimethylsilyl chloride in the presence of a base.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring through a cyclization reaction, typically using hydrazine derivatives and suitable aldehydes or ketones.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms .
化学反応の分析
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trimethylsilyl group, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
科学的研究の応用
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
作用機序
The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
類似化合物との比較
When compared to similar compounds, 1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole stands out due to its unique combination of structural features. Similar compounds include:
1-(Tetrahydro-2H-pyran-4-yl)-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
1-(Tetrahydro-2H-pyran-4-yl)-4-((trimethylsilyl)methyl)-1H-pyrazole: Contains a trimethylsilyl group attached to a different position, leading to variations in chemical behavior.
The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C13H20N2OSi |
|---|---|
分子量 |
248.40 g/mol |
IUPAC名 |
trimethyl-[2-[1-(oxan-4-yl)pyrazol-4-yl]ethynyl]silane |
InChI |
InChI=1S/C13H20N2OSi/c1-17(2,3)9-6-12-10-14-15(11-12)13-4-7-16-8-5-13/h10-11,13H,4-5,7-8H2,1-3H3 |
InChIキー |
KGXNFXMTPKJRGA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)C2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5-Phenylpyridin-2-yl)amino]benzoic Acid](/img/structure/B13705830.png)



